Chlorhydrate de trans-4-aminocyclohexanol

Vue d'ensemble

Description

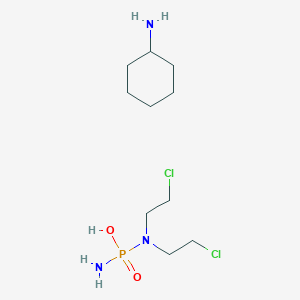

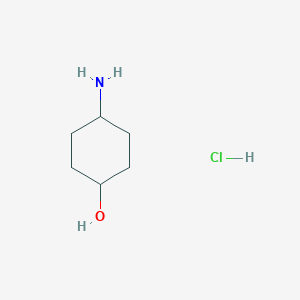

trans-4-Aminocyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of cyclohexanol, where an amino group is attached to the fourth carbon in the trans configuration. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Applications De Recherche Scientifique

Chemistry: trans-4-Aminocyclohexanol hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Biology: In biological research, it serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates .

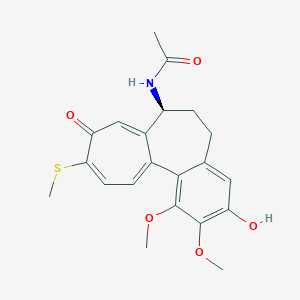

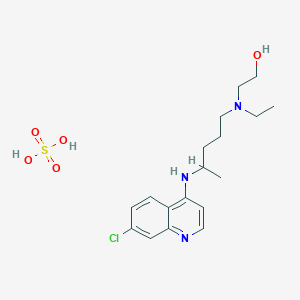

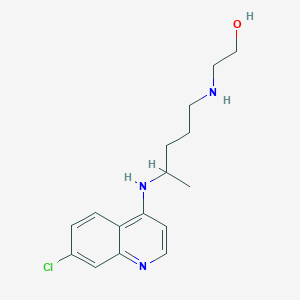

Medicine: The compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride, which is used as a mucolytic agent .

Industry: In the industrial sector, trans-4-Aminocyclohexanol hydrochloride is used in the production of specialty chemicals and materials, including polybenzoxazine-silica hybrid nanocomposites .

Mécanisme D'action

Target of Action

Trans-4-Aminocyclohexanol hydrochloride, also known as cis-4-Aminocyclohexanol hydrochloride, is a compound used in organic synthesis and is an important intermediate in the synthesis of drugs . The primary target of this compound is the respiratory system .

Mode of Action

It has been used in the synthesis of various compounds, includingN-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement . This suggests that it may interact with its targets through nucleophilic displacement reactions.

Biochemical Pathways

Ambroxol is a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus . It stimulates the synthesis and release of surfactant by type II pneumocytes . Therefore, it can be inferred that trans-4-Aminocyclohexanol hydrochloride may indirectly influence these pathways.

Result of Action

Given its role in the synthesis of ambroxol, it may contribute to the restoration of the physiological clearance mechanisms of the respiratory tract, which play an important role in the body’s natural defense mechanisms .

Action Environment

The action, efficacy, and stability of trans-4-Aminocyclohexanol hydrochloride can be influenced by various environmental factors. For instance, exposure to moist air or water could potentially affect its stability . Furthermore, the compound is classified as a combustible solid, indicating that it should be stored in a dry, cool, and well-ventilated place to maintain its stability .

Analyse Biochimique

Biochemical Properties

Trans-4-Aminocyclohexanol hydrochloride plays a significant role in biochemical reactions. It can react with butyric acid- (2-chloro-ethyl ester) to get butyric acid 4-amino-cyclohexyl ester . This reaction needs a catalytic agent

Cellular Effects

Safety data sheets indicate that it may cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes via transannular nucleophilic displacement

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of trans-4-Aminocyclohexanol hydrochloride typically involves the hydrogenation of 4-nitrocyclohexanol. The process includes the following steps:

Hydrogenation: 4-nitrocyclohexanol is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the nitro group to an amino group, forming trans-4-aminocyclohexanol.

Hydrochloride Formation: The resulting trans-4-aminocyclohexanol is then treated with hydrochloric acid to form trans-4-Aminocyclohexanol hydrochloride.

Industrial Production Methods: In industrial settings, the production of trans-4-Aminocyclohexanol hydrochloride may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production .

Analyse Des Réactions Chimiques

Types of Reactions: trans-4-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The compound can be reduced to form cyclohexylamines.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine

Major Products:

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of cyclohexylamines.

Substitution: Formation of ethers or esters

Comparaison Avec Des Composés Similaires

cis-4-Aminocyclohexanol hydrochloride: Similar structure but with a cis configuration.

4-Aminocyclohexanol: Lacks the hydrochloride component.

4-Hydroxycyclohexylamine hydrochloride: Similar structure with a hydroxyl group instead of an amino group

Uniqueness: trans-4-Aminocyclohexanol hydrochloride is unique due to its trans configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its cis counterpart .

Propriétés

IUPAC Name |

4-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTQEVMZBCBOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971668 | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-26-0, 50910-54-8 | |

| Record name | 56239-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is trans-4-Aminocyclohexanol hydrochloride utilized in synthetic chemistry?

A: This compound serves as a valuable building block for synthesizing diverse organic molecules. For instance, it acts as a starting material for preparing N-substituted cyclohex-3-enamines []. These enamines are important intermediates in medicinal chemistry, and the synthetic route using trans-4-Aminocyclohexanol hydrochloride offers advantages in terms of cost-effectiveness, scalability, and tolerance to various functional groups compared to alternative methods [].

Q2: Can you provide an example of its application in synthesizing a specific pharmaceutical compound?

A: Research demonstrates the use of trans-4-Aminocyclohexanol hydrochloride in synthesizing Ambroxol hydrochloride impurities D []. This synthesis involves a reductive amination reaction with 2-Amino-3,5-dibromobenzaldehyde, utilizing sodium borohydride as the reducing agent []. This highlights the compound's role in producing reference standards crucial for quality control in pharmaceutical development.

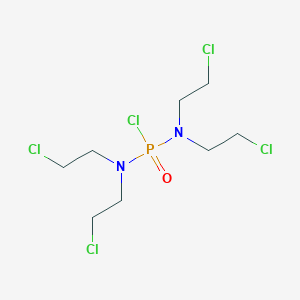

Q3: Beyond its use as a building block, does trans-4-Aminocyclohexanol hydrochloride exhibit any biological activity itself?

A: Interestingly, derivatives of trans-4-Aminocyclohexanol hydrochloride, specifically N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea and its trans isomer, demonstrate significant anti-cancer activity []. These compounds, identified as major metabolites of the anti-cancer drug N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), were found to be at least as effective as CCNU against murine leukemia L1210 in both intraperitoneal and intracerebral models []. This suggests that the anti-cancer activity of CCNU might primarily stem from its metabolites, including those derived from trans-4-Aminocyclohexanol hydrochloride.

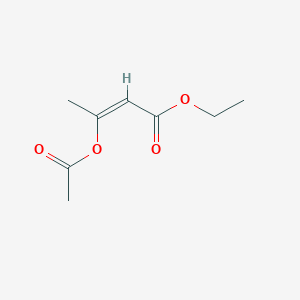

Q4: Has trans-4-Aminocyclohexanol hydrochloride been incorporated into polymeric materials?

A: Yes, researchers have successfully utilized trans-4-Aminocyclohexanol hydrochloride in synthesizing a novel benzoxazine monomer, BZ-Cy-OH, which was then polymerized to create polybenzoxazine (PBZ) []. This polymer was further used to develop hybrid nanocomposites by incorporating organo-modified MMT clay (OMMT) and octakis (dimethylsiloxypropylglycidylether) silsesquioxane (OG-POSS) []. These hybrid materials exhibited improved thermal properties compared to conventional benzoxazines, indicating the potential of trans-4-Aminocyclohexanol hydrochloride in designing high-performance polymers [].

Q5: What analytical techniques are employed to characterize trans-4-Aminocyclohexanol hydrochloride and its derivatives?

A: Various spectroscopic techniques are utilized to characterize these compounds. For instance, the structure of the novel benzoxazine monomer (BZ-Cy-OH) synthesized from trans-4-Aminocyclohexanol hydrochloride was confirmed using FTIR and NMR (1H and 13C) spectroscopy []. Furthermore, X-ray diffraction analysis was employed to confirm the dispersion of OMMT clay in the resulting PBZ nanocomposites []. These techniques are essential for structural elucidation and analysis of material properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.